molecular formula C7H4Cl2O3 B109070 3,6-Dichloro-2-hydroxybenzoic acid CAS No. 3401-80-7

3,6-Dichloro-2-hydroxybenzoic acid

Cat. No.: B109070
CAS No.: 3401-80-7
M. Wt: 207.01 g/mol
InChI Key: FKIKPQHMWFZFEB-UHFFFAOYSA-N
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Description

3,6-Dichloro-2-hydroxybenzoic acid (CAS: 3401-80-7) is a chlorinated derivative of salicylic acid with the molecular formula C₇H₄Cl₂O₃ and a molecular weight of 207.01 g/mol . Structurally, it features hydroxyl (-OH) and carboxylic acid (-COOH) groups at the 2-position and chlorine substituents at the 3- and 6-positions on the benzene ring. Key physicochemical properties include a melting point of 187°C, boiling point of 306.7°C, and a density of 1.665 g/cm³ .

The compound is synthesized via the Kolbe-Schmitt reaction, where 2,5-dichlorophenol undergoes carboxylation under high-pressure CO₂ in the presence of a catalyst to yield the sodium salt of this compound, followed by acidification . Optimized processes report improved yields through secondary carboxylation steps .

This compound is a metabolite of dicamba (3,6-dichloro-2-methoxybenzoic acid), a widely used herbicide, and is also detected in environmental samples from glyphosate-tolerant crops . It serves as a reference standard in pharmacological and agrochemical research .

Scientific Research Applications

Agricultural Applications

Herbicide Production
3,6-Dichloro-2-hydroxybenzoic acid serves as a crucial intermediate in the synthesis of dicamba, a selective systemic herbicide used primarily in agriculture. Dicamba is effective against a variety of broadleaf weeds and is commonly applied to crops such as soybeans and cotton that are genetically modified to tolerate this herbicide. The application of dicamba has been registered for both pre-plant and post-emergence treatments, although care must be taken to avoid crop injury from contact with sensitive plants .

Ecological Risk Assessment
A draft ecological risk assessment conducted by the Environmental Protection Agency highlights the potential risks associated with dicamba usage. The assessment indicates that while dicamba is slightly toxic to fish and mammals, it poses moderate toxicity to aquatic invertebrates and birds. Chronic effects have been noted in mammals and birds exposed to dicamba, including reduced weight and reproductive issues . Understanding these ecological impacts is vital for informing regulatory decisions regarding its use.

Chemical Synthesis

Synthetic Methodologies
Recent patents have described various synthetic methods for producing this compound. These methods typically involve the carboxylation of 2,5-dichlorophenol in high-pressure reactors using potassium chloride as a catalyst. This process allows for higher yields and lower production costs compared to traditional methods . The efficiency of these synthetic routes is crucial for scaling up production for agricultural applications.

Method Catalyst Yield Cost Efficiency
High-pressure carboxylationPotassium chlorideHighLow
Traditional methodsSalt of wormwoodModerateHigher

Pharmacological Research

Potential Therapeutic Uses
Although primarily recognized for its agricultural applications, research into the pharmacological properties of this compound is emerging. Its structural similarity to other salicylic acids suggests potential anti-inflammatory properties that warrant further investigation. The compound's transformation products may also exhibit varying degrees of biological activity, making it a subject of interest in medicinal chemistry .

Environmental Impact Studies

Transformation Products
The environmental fate of this compound and its degradation products has been studied to assess their ecological risks. Notably, one of its major transformation products, 3,6-dichloro-5-hydroxybenzoic acid (DCSA), has shown greater chronic toxicity than dicamba itself in certain taxa . This underscores the importance of monitoring not just the parent compound but also its metabolites in environmental assessments.

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

Dicamba (3,6-Dichloro-2-methoxybenzoic acid)

  • Molecular Formula : C₈H₆Cl₂O₃
  • CAS : 1918-00-9
  • Key Difference : Replaces the hydroxyl (-OH) group at the 2-position with a methoxy (-OCH₃) group.
  • Impact :
    • Solubility : Dicamba’s methoxy group enhances lipophilicity compared to the hydroxyl group in 3,6-dichloro-2-hydroxybenzoic acid, improving its herbicidal absorption .
    • Stability : The methoxy group reduces susceptibility to oxidation, increasing environmental persistence .

3,5-Dichloro-2-methoxybenzoic Acid

  • Molecular Formula : C₈H₆Cl₂O₃
  • CAS : 22775-37-7
  • Key Difference : Chlorine substituents at the 3- and 5-positions instead of 3- and 6-positions.
  • Impact : Altered chlorine positioning reduces herbicidal activity compared to dicamba and this compound due to steric and electronic effects .

5,5"-Methanediylbis(3,6-Dichloro-2-Alkyloxybenzoic Acid)

  • Structure : A dimeric derivative with a methane bridge linking two 3,6-dichloro-2-alkoxybenzoic acid units.
  • Application : Exhibits enhanced herbicidal potency due to increased molecular size and binding affinity .

Physicochemical Properties

Property This compound Dicamba 3,5-Dichloro-2-methoxybenzoic Acid
Molecular Formula C₇H₄Cl₂O₃ C₈H₆Cl₂O₃ C₈H₆Cl₂O₃
Melting Point (°C) 187 114–116 Not reported
Boiling Point (°C) 306.7 215 (decomposes) Not reported
Water Solubility Low (hydroxyl group) Moderate (methoxy) Low
Key Functional Group -OH at C2 -OCH₃ at C2 -OCH₃ at C2

Pesticidal Efficacy Comparison

Data from herbicidal activity assays (percentage inhibition at 500 ppm) :

Compound Test 1 Test 2 Test 3 Test 4 Test 5 Test 6
This compound 11.9 6.3 16.7 0 0 0
Dicamba 0 0 0 0 0 0
3,5-Dichloro-2-methoxybenzoic acid 0 8.2 26.2 7.2 25.5 0

Key Findings :

  • Dicamba’s inactivity in these tests may reflect formulation or concentration limitations.
  • 3,5-Dichloro-2-methoxybenzoic acid exhibits broader-spectrum activity, particularly in Tests 3 and 5, suggesting positional isomerism impacts target binding .

Metabolic and Environmental Behavior

  • This compound :
    • Detected as a primary metabolite of dicamba in soil and plant tissues, with a half-life of 7–14 days under aerobic conditions .
    • Quantified in glyphosate-tolerant crops at concentrations up to 0.02 ppm using LC-MS/MS .
  • Dicamba :
    • Persists longer in the environment (half-life: 30–60 days) due to methoxy group stability .

Biological Activity

3,6-Dichloro-2-hydroxybenzoic acid (also known as 3,6-dichlorosalicylic acid) is an organic compound with significant biological activity. It is primarily recognized for its role as an intermediate in the synthesis of herbicides, particularly dicamba. This article explores the biological activities associated with this compound, including its effects on various organisms, toxicity profiles, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following structural formula:

C7H4Cl2O3\text{C}_7\text{H}_4\text{Cl}_2\text{O}_3

This compound features two chlorine atoms and a hydroxyl group attached to a benzoic acid backbone, which contributes to its reactivity and biological interactions.

Herbicidal Activity

This compound is primarily known for its herbicidal properties. As a component of dicamba, it functions as a selective herbicide that targets broadleaf weeds while being less harmful to grasses. The mode of action involves mimicking natural plant hormones (auxins), disrupting normal growth processes in targeted plants.

Case Study: Efficacy in Weed Management

  • In field trials, dicamba has shown effectiveness in controlling glyphosate-resistant weed species such as Amaranthus tuberculatus (waterhemp). Studies indicate that dicamba can provide residual control for 3-7 days post-application, enhancing integrated weed management strategies .

Toxicological Profile

The toxicological effects of this compound have been evaluated in various studies. Key findings include:

  • Subchronic Toxicity Studies : Research involving Wistar rats has demonstrated that high doses (up to 1000 mg/kg bw/day) can lead to significant liver and kidney toxicity. Observations included increased liver weights and serum liver enzyme changes, indicating hepatotoxicity .
  • Carcinogenicity Assessment : A comprehensive review concluded that while there are some indications of toxicity at high doses, the evidence does not support a definitive classification as a carcinogen. Further studies are recommended to clarify these findings .

Effects on Non-target Organisms

Research has also explored the impact of this compound on non-target organisms:

  • Soil Microorganisms : Studies indicate that the application of dicamba can alter microbial communities in soil ecosystems. While some beneficial microorganisms may be affected, the overall impact varies based on concentration and environmental conditions .
  • Aquatic Life : The compound's effects on aquatic organisms have been less extensively studied, but preliminary data suggest potential risks to certain fish and invertebrate species at elevated concentrations.

Therapeutic Potential

Emerging research suggests potential therapeutic applications for this compound beyond herbicide use:

  • Antimicrobial Properties : Some studies have indicated that compounds related to chlorinated salicylic acids exhibit antimicrobial activity against various pathogens. This opens avenues for exploring their use in medical applications .

Summary of Findings

Biological ActivityObservations
Herbicidal EfficacyEffective against broadleaf weeds; mimics auxins
ToxicitySignificant liver and kidney effects at high doses; potential for further carcinogenic studies
Impact on Soil MicroorganismsAlters microbial communities; effects vary by concentration
Aquatic ToxicityLimited data; potential risks identified
Therapeutic PotentialPossible antimicrobial properties warrant further investigation

Properties

IUPAC Name

3,6-dichloro-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2O3/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKIKPQHMWFZFEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)C(=O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

68938-79-4 (potassium.hydrochloride salt), 68938-80-7 (di-potassium salt)
Record name 2-Hydroxy-3,6-dichlorobenzoic acid
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DSSTOX Substance ID

DTXSID9041657
Record name 3,6-Dichloro-2-hydroxybenzoic acid
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Molecular Weight

207.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3401-80-7
Record name 3,6-Dichlorosalicylic acid
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Record name 2-Hydroxy-3,6-dichlorobenzoic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 3,6-dichloro-2-hydroxy-
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Record name 3,6-Dichloro-2-hydroxybenzoic acid
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Record name 3,6-dichlorosalicylic acid
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Record name 3,6-DICHLOROSALICYLIC ACID
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Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

The compound 2-methoxy-3,6-dichlorobenzoic acid is a valuable herbicide and is used in commerce for the control of a variety of undesirable vegetation. The prior art discloses in U.S. Pat. No. 3,013,054 that the 2-methoxy-3,6-dichlorobenzoic acid is prepared from 1,2,4-trichlorobenzene in a three-stage process. The trichlorobenzene is first converted to 2,5-dichlorophenol with methanol and sodium hydroxide. The phenol is then treated with carbon dioxide under pressure to yield 2-hydroxy-3,6-dichlorobenzoic acid. The hydroxy acid is then methylated with dimethyl sulfate or methyl chloride to yield the desired product.
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

3,6-Dichloro-2-hydroxybenzoic acid
3,6-Dichloro-2-hydroxybenzoic acid
3,6-Dichloro-2-hydroxybenzoic acid
3,6-Dichloro-2-hydroxybenzoic acid
3,6-Dichloro-2-hydroxybenzoic acid
3,6-Dichloro-2-hydroxybenzoic acid

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